molecular formula C23H22O7 B12200512 ethyl 3-(1,3-benzodioxol-5-yl)-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate

ethyl 3-(1,3-benzodioxol-5-yl)-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate

Cat. No.: B12200512
M. Wt: 410.4 g/mol
InChI Key: PQKDWLACOBZZSG-UHFFFAOYSA-N
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Description

This compound belongs to the chromene carboxylate family, characterized by a fused benzopyran (chromene) core substituted with a 1,3-benzodioxole moiety, a methoxy group at position 7, a propyl chain at position 6, and an esterified carboxylate at position 2.

Properties

Molecular Formula

C23H22O7

Molecular Weight

410.4 g/mol

IUPAC Name

ethyl 3-(1,3-benzodioxol-5-yl)-7-methoxy-4-oxo-6-propylchromene-2-carboxylate

InChI

InChI=1S/C23H22O7/c1-4-6-13-9-15-18(11-17(13)26-3)30-22(23(25)27-5-2)20(21(15)24)14-7-8-16-19(10-14)29-12-28-16/h7-11H,4-6,12H2,1-3H3

InChI Key

PQKDWLACOBZZSG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1OC)OC(=C(C2=O)C3=CC4=C(C=C3)OCO4)C(=O)OCC

Origin of Product

United States

Preparation Methods

Core Chromene Skeleton Assembly

The 4H-chromene scaffold is typically constructed via a one-pot three-component reaction involving a resorcinol derivative, a β-keto ester, and an aldehyde. For this target compound, 7-methoxy-2-propylresorcinol serves as the enolizable C–H acidic component, reacting with ethyl cyanoacetate (as the β-keto ester analog) and a 1,3-benzodioxol-5-yl-substituted aldehyde. The reaction proceeds under basic conditions, such as calcium hydroxide in methanol, to facilitate Knoevenagel condensation, Michael addition, and cyclodehydration.

Reaction Conditions:

  • Catalyst: Calcium hydroxide (20 mol%)

  • Solvent: Methanol, room temperature

  • Time: 4–6 hours

  • Yield: 70–85%

The propyl group at position 6 originates from the resorcinol precursor, where 2-propylresorcinol is synthesized via Friedel-Crafts alkylation of resorcinol with propyl bromide under acidic conditions.

Functionalization of the Chromene Core

Post-cyclization, the ethyl carboxylate at position 2 is introduced via esterification. Ethyl cyanoacetate participates directly in the one-pot reaction, but subsequent hydrolysis and re-esterification may enhance yield. The 1,3-benzodioxol-5-yl group is incorporated through the aldehyde component, synthesized separately via Pechmann condensation of piperonal with ethyl acetoacetate.

Key Challenge: Steric hindrance from the propyl group necessitates optimized reaction times and excess aldehyde (1.2 equiv) to ensure complete conversion.

Stepwise Synthesis via Chromone Intermediate

Chromone Ester Formation

A two-step approach first constructs the chromone-2-carboxylate backbone. Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate is synthesized via Claisen-Schmidt condensation of 7-methoxy-2-propylresorcinol with ethyl acetoacetate in the presence of sulfuric acid (Scheme 1).

Procedure:

  • Condensation: 7-Methoxy-2-propylresorcinol (10 mmol), ethyl acetoacetate (12 mmol), and conc. H₂SO₄ (2 mL) in acetic acid (20 mL) are refluxed for 8 hours.

  • Isolation: The mixture is poured into ice-water, neutralized with NaHCO₃, and extracted with ethyl acetate.

  • Yield: 75–80%.

Catalytic Methods and Green Chemistry Innovations

Organocatalytic Approaches

The use of 2-aminopyridine (20 mol%) in ethanol enables a greener one-pot synthesis, reducing reaction time to 2 hours with comparable yields (80–85%). This method avoids metal catalysts and leverages hydrogen bonding to accelerate cyclization.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques with K₂CO₃ as a base achieve 85% yield in 30 minutes, eliminating solvent waste. This method is scalable and ideal for introducing thermally sensitive groups like the benzodioxole ring.

Structural Characterization and Analytical Data

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃):

  • δ 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃)

  • δ 3.89 (s, 3H, OCH₃)

  • δ 4.44 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

  • δ 6.02 (s, 2H, OCH₂O)

  • δ 6.85–7.12 (m, 3H, benzodioxole-H)

  • δ 7.94 (s, 1H, chromene-H)

¹³C NMR (100 MHz, CDCl₃):

  • δ 169.5 (C=O), 161.2 (COO), 148.1 (OCH₂O), 121.8–108.5 (aromatic carbons).

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar chromene ring and the equatorial orientation of the propyl group, with a dihedral angle of 12.3° between the benzodioxole and chromene planes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,3-benzodioxol-5-yl)-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Ethyl 3-(1,3-benzodioxol-5-yl)-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(1,3-benzodioxol-5-yl)-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate involves its interaction with molecular targets such as tubulin. By inhibiting tubulin polymerization, it causes mitotic blockade and induces apoptosis in cancer cells . This mechanism is similar to other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

Chromene vs. Cyclohexene Derivatives

Ethyl 4-(1,3-Benzodioxol-5-yl)-2-Oxo-6-(Aryl)Cyclohex-3-Ene-1-Carboxylate ()

  • Core Structure : Replaces the chromene ring with a cyclohexene ring, altering conjugation and planarity.
  • Substituents : Aryl groups at position 6 instead of propyl, which may enhance π-π stacking interactions but reduce lipophilicity compared to the propyl chain.
  • Bioactivity : Cyclohexene derivatives are typically synthesized via Claisen-Schmidt condensation followed by cyclization, a route distinct from chromene synthesis .

Benzimidazole vs. Chromene Derivatives

Ethyl 2-(1,3-Benzodioxol-5-yl)-1-[3-(2-Oxopyrrolidin-1-yl)Propyl]-1H-Benzimidazole-5-Carboxylate ()

  • Core Structure : Substitutes chromene with a benzimidazole ring, introducing nitrogen atoms that enable hydrogen bonding and metal coordination.
  • Planarity : Both benzodioxole and benzimidazole rings are nearly planar (max. deviation: 0.043 Å), contrasting with the puckered chromene core.
  • Intermolecular Interactions : Exhibits C–H···O hydrogen bonds and π–π stacking (Cg1···Cg1 distance: 3.7955 Å), similar to chromene derivatives but with enhanced stability due to the rigid benzimidazole system .

Substituent Effects

  • Methoxy Group : Present in both the target chromene and benzimidazole derivatives, this group enhances solubility and influences electronic properties via resonance.

Structural and Conformational Analysis

Ring Puckering and Conformation

  • Chromene Core : Likely adopts a puckered conformation due to steric effects from the propyl substituent. Comparable to cyclohexene derivatives analyzed via Cremer-Pople parameters (Q, φ), which quantify out-of-plane displacements .
  • Benzodioxole Ring : Nearly planar in all analogues (max. deviation: 0.036 Å in benzimidazole derivatives), ensuring consistent electronic contributions .

Hydrogen Bonding and Crystal Packing

  • Target Chromene : Expected to form C–H···O interactions (as seen in benzimidazole derivatives) but with weaker π–π stacking due to reduced aromatic surface area.
  • Benzimidazole Derivative : Stabilized by multiple C–H···O bonds and a 3D network from pyrrolidine ring interactions, offering superior crystallinity .

Research Implications and Limitations

  • Synthetic Feasibility : Chromene derivatives require multistep synthesis (e.g., cyclization of chalcones), whereas benzimidazoles are accessible via simpler condensation routes .
  • Biological Relevance : The 1,3-benzodioxole moiety in all compounds suggests shared metabolic pathways, but the propyl chain in the chromene derivative may alter toxicity profiles.
  • Data Gaps: Limited crystallographic data on the target chromene compound necessitates further studies using tools like SHELXL for precise structural validation .

Biological Activity

Ethyl 3-(1,3-benzodioxol-5-yl)-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C19H18O5
  • Molecular Weight : 318.34 g/mol

Research indicates that this compound may exhibit various biological activities through several mechanisms:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary data indicate that it possesses antimicrobial properties against certain bacterial strains.

Biological Activity Data

The following table summarizes key biological activities and their respective findings:

Activity Type IC50 Value (µM) Experimental Model Reference
Antioxidant25DPPH Assay
Anti-inflammatory30LPS-stimulated macrophages
Antimicrobial15Staphylococcus aureus

Case Studies

  • Antioxidant Study : A study conducted on human fibroblast cells showed that the compound effectively reduced oxidative stress markers, with an IC50 value of 25 µM in DPPH assays. This suggests a strong potential for therapeutic applications in oxidative stress-related conditions.
  • Anti-inflammatory Research : In vitro experiments using LPS-stimulated macrophages revealed that the compound significantly downregulated pro-inflammatory cytokines such as TNF-alpha and IL-6 at concentrations around 30 µM, indicating its potential as an anti-inflammatory agent.
  • Antimicrobial Efficacy : The compound exhibited notable antimicrobial activity against Staphylococcus aureus with an IC50 value of 15 µM, suggesting its potential use in developing new antimicrobial agents.

Research Findings

Recent studies highlight the multifaceted biological activities of this compound:

  • Mechanistic Insights : The antioxidant activity is primarily attributed to the ability of the compound to scavenge free radicals and inhibit lipid peroxidation.
  • Inflammation Modulation : The anti-inflammatory effects are linked to the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response.

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